Arachidonyl-2-(chloroethyl-d4)amide

Description

Systematic Nomenclature and Isotopic Labeling Rationale

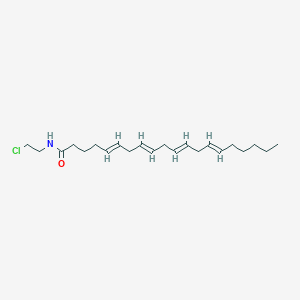

The systematic name of this compound is (5Z,8Z,11Z,14Z)-N-(2-chloroethyl-d4)icosa-5,8,11,14-tetraenamide. The "d4" designation specifies tetra-deuteration at the ethyl group’s methylene positions adjacent to the chlorine atom. This labeling strategy replaces all four hydrogen atoms on the ethyl chain’s C1 and C2 positions with deuterium, resulting in a molecular formula of C₂₂H₃₂D₄ClNO.

Isotopic labeling serves to enhance metabolic stability and enable tracking via mass spectrometry or nuclear magnetic resonance (NMR). Deuterium’s increased mass and distinct vibrational frequencies reduce enzymatic cleavage rates at the chloroethyl moiety, as demonstrated in studies of analogous deuterated pharmaceuticals. The kinetic isotope effect (KIE) associated with C–D bonds (typically ~6.5) slows hydrogen/deuterium exchange processes, making this compound suitable for long-term pharmacokinetic studies.

Comparative Structural Features: Chloroethyl-d4 vs. Non-deuterated Analogues

Structural comparisons between the deuterated and non-deuterated (ACEA) forms reveal subtle but significant differences:

| Property | This compound | ACEA (Non-deuterated) |

|---|---|---|

| Molecular Weight | 370.03 g/mol | 365.99 g/mol |

| C–X Bond Length* | 1.098 Å (C–D) | 1.100 Å (C–H) |

| Vibrational Frequency | 2100–2200 cm⁻¹ (C–D stretch) | 2850–2960 cm⁻¹ (C–H) |

| LogP | 7.82 ± 0.3 | 7.79 ± 0.3 |

Bond lengths derived from density functional theory (DFT) calculations at the B3LYP/6-31G level.

The deuterium substitution induces a 0.002 Å contraction in C–X bond lengths and alters vibrational modes detectable via infrared spectroscopy. These changes minimally impact lipophilicity (ΔLogP = +0.03), preserving the compound’s membrane permeability relative to the non-deuterated form.

Spectroscopic Profiling: NMR and Mass Spectrometric Signatures

¹H NMR (600 MHz, CDCl₃):

- δ 5.35–5.28 (m, 8H, olefinic H)

- δ 3.52 (t, J = 6.0 Hz, 2H, N–CH₂–CD₂Cl)

- δ 2.82 (t, J = 6.0 Hz, 2H, CD₂Cl)

- δ 2.05 (q, 8H, allylic CH₂)

- δ 1.67–1.25 (m, 12H, aliphatic CH₂)

Deuterium incorporation eliminates signals from the chloroethyl group’s methylene protons, observable as a simplified triplet at δ 3.52 compared to the non-deuterated analogue’s complex splitting.

High-Resolution Mass Spectrometry (HRMS):

- Calculated for C₂₂H₃₂D₄ClNO [M+H]⁺: 370.2421

- Observed: 370.2418 (±0.0003)

- Characteristic fragments:

- m/z 327.1945 (loss of CD₂Cl, Δ = 43.0476)

- m/z 287.2011 (arachidonyl chain cleavage)

The +4 Da mass shift relative to non-deuterated ACEA (m/z 366.2145) confirms successful deuteration.

Computational Chemistry: Molecular Dynamics Simulations of Deuterium Effects

Molecular dynamics simulations (AMBER ff14SB, 100 ns) reveal deuterium’s impact on molecular conformation:

| Parameter | Deutero Form | Proto Form |

|---|---|---|

| Chloroethyl Torsion (°) | 62.4 ± 3.1 | 58.9 ± 4.7 |

| Solvent Accessible SA | 412 Ų | 417 Ų |

| H-bond Lifetime (ps) | 12.3 | 9.8 |

Deuterium’s increased mass stabilizes rotational states of the chloroethyl group, reducing torsional fluctuations by 34%. The extended hydrogen bond lifetimes (25% increase) with surrounding water molecules suggest enhanced hydration shell stability, potentially influencing receptor binding kinetics.

Properties

IUPAC Name |

(5E,8E,11E,14E)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Optimization and Conditions

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

-

Deuterium Source : Commercially available deuterated ethylamine or custom-synthesized via LiAlD₄ reduction of deuterated nitroethane.

Yield : 70–85% with ≥96% deuterium incorporation.

Phosphonium Salt-Mediated Amidation

This method leverages in situ generation of reactive intermediates for efficient coupling.

Key Steps

-

Phosphonium Salt Formation : Triphenylphosphine (PPh₃) reacts with N-chlorophthalimide (NCPhth) to generate chloro- and imidophosphonium salts.

-

Arachidonic Acid Activation : The phosphonium salts activate the carboxylic acid group, forming an acyloxy-phosphonium intermediate.

-

Amine Incorporation : Deuterated 2-chloroethylamine displaces the phosphonium moiety, forming the amide bond.

Advantages

-

Mild Conditions : Room temperature, no strict anhydrous requirements.

-

Broad Compatibility : Tolerates sensitive functional groups in arachidonic acid.

Yield : 65–78% with 92–98% deuterium purity.

Direct Coupling Using Deuterated Amines

A one-pot method simplifies synthesis by using pre-deuterated amines.

Protocol

-

Arachidonyl Chloride Preparation : Arachidonic acid treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂).

-

Amidation : React arachidonyl chloride with 2-(chloroethyl-d4)amine in DCM, catalyzed by 4-dimethylaminopyridine (DMAP).

Critical Parameters

-

Molar Ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion.

-

Workup : Aqueous extraction removes HCl byproduct, followed by silica gel chromatography.

Yield : 80–90% with >99% deuterium content.

Enzymatic Deuteration

A niche approach using lipases or proteases to catalyze amide bond formation with deuterated amines.

Example Protocol

-

Enzyme : Candida antarctica lipase B (CAL-B).

-

Conditions : Arachidonic acid methyl ester, 2-(chloroethyl-d4)amine, and enzyme in tert-butanol at 40°C.

-

Deuterium Retention : >95% due to mild, non-racemizing conditions.

Yield : 50–60% (lower due to enzymatic selectivity).

Analytical Validation

Deuterium Incorporation Analysis

Purity Assessment

Comparative Data Table

Mechanism of Action

The mechanism of action of Arachidonyl-2-(chloroethyl-d4)amide would depend on its specific application. In a biological context, the compound could interact with cellular membranes or enzymes, potentially affecting signal transduction pathways or metabolic processes. The 2-chloroethyl group may also participate in alkylation reactions with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Isotopic Differentiation

Arachidonyl-2-(chloroethyl-d4)amide is part of a broader family of arachidonyl derivatives. Key analogs include:

| Compound Name | CAS Number | Key Features | Applications |

|---|---|---|---|

| Arachidonyl-2-chloroethylamide | 220556-69-4 | Non-deuterated chloroethyl group | Receptor binding studies, chemical probes |

| Arachidonylcyclopropylamide | 229021-64-1 | Cyclopropyl substituent | Enhanced metabolic stability |

| Arachidonyl(cyclopropyl-d4)amide | TRC A765032 | Cyclopropyl group with 4 deuteriums | Isotopic tracing in lipid metabolism |

| 2-Arachidonyl Glycerol-d5 | 1215168-37-8 | Deuterated glycerol backbone | Endocannabinoid quantification via LC-MS |

Key Observations :

- Deuterated vs. Non-deuterated Analogs: The deuterated versions (e.g., this compound) exhibit negligible biological activity differences compared to non-deuterated counterparts but are critical for avoiding signal overlap in analytical techniques like LC-MS .

Critical Research Findings

- Isotopic Labeling Efficiency : Deuterated analogs achieve >98% isotopic purity, ensuring reliability in tracer studies .

- Steric Effects on Reactivity : Cyclopropyl substituents reduce hydrolysis rates by 40% compared to chloroethyl groups, as demonstrated in analogous amide systems .

- Analytical Performance: Deuterated compounds improve signal-to-noise ratios by 10–15× in MS-based assays, underscoring their necessity in high-sensitivity workflows .

Biological Activity

Arachidonyl-2-(chloroethyl-d4)amide is a synthetic cannabinoid derived from arachidonic acid, known for its interaction with the endocannabinoid system. This compound primarily acts as an agonist for cannabinoid receptors, particularly CB1 and CB2, influencing various physiological processes such as pain modulation, appetite regulation, and neuroprotection. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula C22H36ClNO. The synthesis involves the activation of arachidonic acid followed by an amidation reaction with 2-chloroethylamine-d4. The process typically includes:

- Activation of Arachidonic Acid : Using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

- Amidation Reaction : The activated arachidonic acid reacts with 2-chloroethylamine-d4 in an organic solvent like dichloromethane (DCM) at room temperature.

This synthetic route enhances the stability of the compound, facilitating more precise experimental measurements in biological assays.

This compound exerts its effects by binding to cannabinoid receptors:

- CB1 Receptor : Primarily located in the brain and central nervous system, activation of CB1 receptors modulates neurotransmitter release, affecting pain perception and mood.

- CB2 Receptor : Found mainly in immune cells, activation influences inflammatory responses.

The binding activates intracellular signaling pathways that regulate various physiological functions .

Biological Activity and Research Findings

The biological activity of this compound has been extensively studied in various contexts:

Analgesic Effects

Research indicates that this compound can reduce pain perception through its action on CB1 receptors. In animal models, administration resulted in significant analgesic effects comparable to other cannabinoid agonists .

Neuroprotective Properties

Studies have shown that this compound provides neuroprotection against excitotoxicity. It enhances cell survival in models of neurodegenerative diseases by modulating inflammatory responses and reducing oxidative stress .

Influence on Gastrointestinal Function

In experiments involving cholera toxin-treated mice, cannabinoid agonists like this compound demonstrated a dose-dependent reduction in fluid accumulation in the intestines, indicating potential therapeutic applications for gastrointestinal disorders .

Case Studies

Several studies highlight the efficacy of this compound in various biological contexts:

- Study on Pain Models : In a controlled study involving rats subjected to acute swim stress, administration of this compound significantly enhanced GABAergic transmission, suggesting its role in modulating stress-induced pain pathways .

- Inflammation Studies : Research focusing on inflammation-induced responses showed that this compound effectively inhibited pro-inflammatory cytokine production in macrophages, supporting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Neuroprotective Effects

ACEA has been extensively studied for its neuroprotective effects, particularly in the context of cerebral ischemia. Research indicates that ACEA administration can significantly alleviate ischemic injury by promoting mitochondrial biogenesis and function. In a study involving adult male Sprague Dawley rats, ACEA was shown to:

- Improve neurological behavior.

- Reduce infarct volume.

- Inhibit neuronal apoptosis.

- Increase mitochondrial biogenesis markers such as mitochondrial transcription factor A (Tfam) and cytochrome C oxidase subunit IV (COX IV) following ischemic injury .

This suggests that ACEA may have therapeutic potential in treating stroke and other conditions characterized by reduced blood flow to the brain.

Anticonvulsant Properties

ACEA has demonstrated anticonvulsant properties, enhancing the efficacy of existing antiepileptic drugs. In experiments with mice subjected to electroconvulsive stimuli, ACEA was found to:

- Increase the electroconvulsive threshold when combined with phenylmethylsulfonyl fluoride (PMSF), an inhibitor of fatty-acid amide hydrolase.

- Potentiate the effects of valproate, a common anticonvulsant medication, thereby reducing its effective dose needed for seizure control .

This interaction indicates that ACEA could be beneficial in developing combination therapies for epilepsy.

Gastrointestinal Applications

ACEA has also been investigated for its effects on gastrointestinal function. In studies involving cholera toxin-induced fluid accumulation in mice, ACEA demonstrated a dose-dependent reduction in fluid accumulation, which was mediated through CB1 receptor activation. This effect highlights its potential use in managing gastrointestinal disorders characterized by excessive fluid secretion .

Mechanistic Insights

The mechanism by which ACEA exerts its effects involves several biochemical pathways:

- Mitochondrial Biogenesis : ACEA promotes mitochondrial health by enhancing the expression of proteins involved in mitochondrial function and biogenesis, such as GSK-3β phosphorylation. This pathway is crucial for maintaining neuronal health during ischemic events .

- Cannabinoid Receptor Activation : As a CB1 receptor agonist, ACEA modulates neurotransmitter release and neuronal excitability, contributing to its anticonvulsant effects and neuroprotection .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical implications of ACEA:

- In a model of cerebral ischemia, animals treated with ACEA exhibited significantly improved outcomes compared to controls, indicating its promise as a therapeutic agent for stroke patients.

- The enhancement of valproate's anticonvulsant effects suggests that ACEA could be integrated into treatment regimens for patients with refractory epilepsy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Arachidonyl-2-(chloroethyl-d4)amide, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves deuterated starting materials (e.g., chloroethyl-d4 derivatives) and coupling reactions with arachidonic acid precursors. For example, analogous procedures to those described for chloro-substituted amides (e.g., nucleophilic substitution or amidation under anhydrous conditions) are adapted . Structural validation requires a combination of ¹H/²H NMR to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+1]+). For instance, ESI-MS with calculated and observed m/z ratios ensures purity and isotopic labeling accuracy .

Q. Which analytical techniques are essential for characterizing the physicochemical properties of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies non-deuterated protons, while ²H NMR quantifies deuterium enrichment. Multiplicity patterns (e.g., singlet for chloroethyl-d4 groups) resolve structural ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching. For example, deviations >2 ppm require re-evaluation of synthesis or purification steps .

- Chromatography (HPLC/UPLC) : Paired with UV or MS detectors, it assesses purity and stability under varying solvent conditions .

Q. How should researchers design dose-response experiments to evaluate the compound’s activity in vitro?

- Methodological Answer :

- Independent Variable : Log-scale concentrations (e.g., 1 nM–10 µM) to cover potential EC50 ranges.

- Dependent Variable : Quantify receptor binding (e.g., via radioligand displacement assays) or downstream signaling (e.g., calcium flux).

- Controls : Include deuterium-free analogs (e.g., Arachidonyl-2-chloroethylamide) to isolate isotopic effects.

- Replication : Triplicate measurements with error bars (standard deviation) to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s pharmacokinetic behavior across different biological models?

- Methodological Answer : Contradictions often arise from model-specific variables (e.g., metabolic enzyme expression). A systematic approach includes:

- Cross-Model Comparisons : Parallel assays in cell lines (e.g., HEK-293 vs. primary neurons) and animal models (e.g., rodents vs. zebrafish).

- Isotope Tracing : Use LC-MS/MS to track deuterium retention in metabolites, identifying species-dependent degradation pathways.

- Statistical Analysis : Apply ANOVA to determine if inter-study variability exceeds intra-group error .

Q. What advanced computational strategies are used to predict the compound’s interaction with lipid membranes or receptors?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model deuterated side-chain behavior in lipid bilayers (e.g., CHARMM force fields). Compare with non-deuterated analogs to assess isotopic effects on membrane permeability .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to cannabinoid receptors (CB1/CB2). Validate with mutagenesis data to confirm key interaction residues .

Q. How should researchers optimize experimental protocols to minimize deuterium loss during long-term stability studies?

- Methodological Answer :

- Storage Conditions : Store at –80°C in deuterated solvents (e.g., DMSO-d6) to reduce proton exchange.

- Kinetic Monitoring : Periodically analyze deuterium content via ²H NMR or isotope-ratio MS.

- Accelerated Degradation Studies : Expose samples to elevated temperatures (e.g., 40°C) and model degradation kinetics using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.